molecular formula C9H6Cl2N2O B1459833 2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one CAS No. 1553611-49-6

2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one

Cat. No. B1459833
CAS RN: 1553611-49-6
M. Wt: 229.06 g/mol
InChI Key: IXWUVHYNSMHLLR-UHFFFAOYSA-N
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Description

“2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one” is a chemical compound with a complex structure. It contains a pyrrolopyridine skeleton, which is a bicyclic system with a pyridine ring fused with a pyrrole ring . The compound has two chlorine atoms, one attached to the ethanone part and the other to the pyrrolopyridine part .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolopyridine core with chlorine substituents. The presence of nitrogen in the pyrrolopyridine ring and the carbonyl group in the ethanone part contribute to its reactivity .

Scientific Research Applications

Synthesis and Material Science

Compounds with similar structures to "2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one" have been synthesized and characterized for their application in material science, especially in the fabrication of electrooptic films. For instance, heterocyclic "push-pull" chromophores derived from pyrrole-pyridine-based dibranched architecture have been studied for their nonlinear optical response and thin-film microstructure, emphasizing the significance of molecular architecture and film growth methods on their optical and electrooptic properties (Facchetti et al., 2006).

Crystallography and Structural Analysis

Derivatives of this compound have also been explored in crystallography to understand hydrogen bonding patterns and molecular structure. For example, studies on pyrrol-2-yl chloromethyl ketone derivatives have provided insights into different hydrogen bond motifs within their crystal structures, revealing variations in intermolecular interactions based on the presence of chlorine atoms and the structural motifs they form (Domagała et al., 2022).

Electronic Structure and Computational Studies

The electronic structure and topological features of 4-chloro-1H-pyrrolo[2,3-b]pyridine, closely related to the compound , have been analyzed through experimental charge density distribution and density functional theory (DFT) studies. These analyses reveal the covalent nature of specific bonds within the molecule and provide insights into the molecule's kinetic stability and intermolecular interactions (Hazra et al., 2012).

properties

IUPAC Name

2-chloro-1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-3-7(14)5-4-13-9-8(5)6(11)1-2-12-9/h1-2,4H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWUVHYNSMHLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one

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